REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([n:11]1)[O:12][CH2:13][CH2:14][O:15]2.[CH3:18][OH:19].[Na+:17].[OH-:16]>>[OH:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([n:11]1)[O:12][CH2:13][CH2:14][O:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1ccc2c(n1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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OCc1ccc2c(n1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |